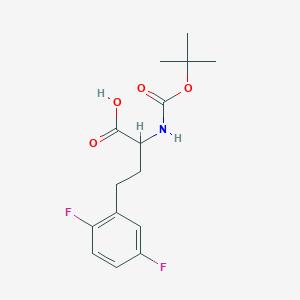
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 4-position, an iodine atom at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor followed by esterification. For instance, the chloromethylation of a pyridine derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学的研究の応用
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and catalysts for industrial processes.
作用機序
The mechanism of action of Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .
類似化合物との比較
Similar Compounds
- Methyl 4-(bromomethyl)-6-iodopyridine-2-carboxylate
- Methyl 4-(chloromethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(chloromethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate is unique due to the presence of both chloromethyl and iodine substituents, which provide distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
特性
分子式 |
C8H7ClINO2 |
|---|---|
分子量 |
311.50 g/mol |
IUPAC名 |
methyl 4-(chloromethyl)-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChIキー |
SYXCKMBBEOIAHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




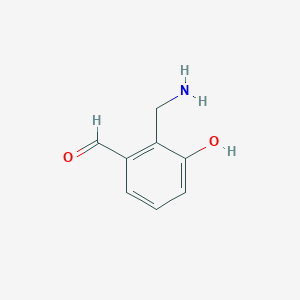
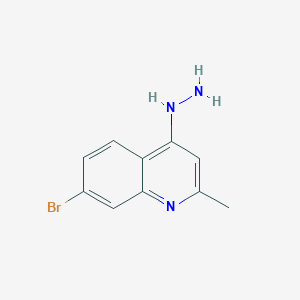

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)

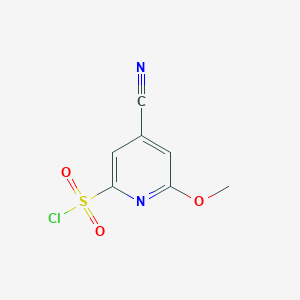
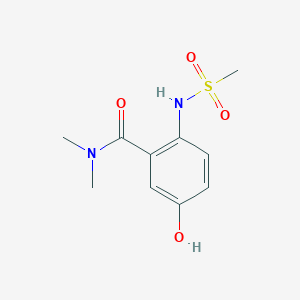

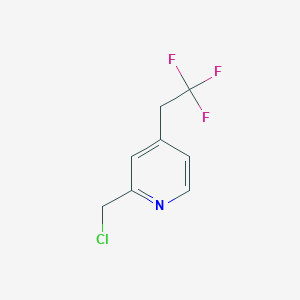
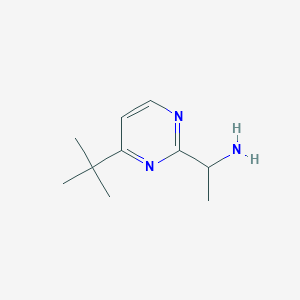
![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B14851296.png)
